デオキシアルテミシニン
概要
説明
デオキシアルテミシニンは、キク科植物であるハマニンドウから抽出されるアルテミシニンの誘導体です。アルテミシニンとは異なり、デオキシアルテミシニンは、アルテミシニンの抗マラリア活性に重要な特徴であるペルオキシドブリッジ構造を欠いています。 デオキシアルテミシニンは、抗炎症作用や抗潰瘍作用など、さまざまな生物活性において可能性を示しています .
2. 製法
合成経路と反応条件: デオキシアルテミシニンは、ペルオキシドブリッジを除去する還元プロセスを通じて、アルテミシニンから合成することができます。 還元は、通常、制御された条件下で水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を用いて行われ、ペルオキシド基の選択的な除去が保証されます .
工業生産方法: デオキシアルテミシニンの工業生産には、ハマニンドウからのアルテミシニンの抽出、続いて化学的還元が含まれます。このプロセスには、ペルオキシドブリッジを除去しながら、アルテミシニン構造の完全性を維持するために、反応条件を慎重に制御する必要があります。 大腸菌やサッカロミセス・セレビシエなどの微生物を用いた生合成の進歩も、アルテミシニンとその誘導体をより効率的に生産するために検討されています .
科学的研究の応用
Chemistry: It serves as a precursor for synthesizing other artemisinin derivatives and analogs.
Medicine: While it lacks the potent antimalarial activity of artemisinin, deoxyartemisinin’s other biological activities make it a subject of interest for developing new therapeutic agents.
作用機序
デオキシアルテミシニンの作用機序は、ペルオキシドブリッジがないため、アルテミシニンとは異なります。デオキシアルテミシニンは、マラリアミトコンドリアで活性酸素種を生成しません。これは、アルテミシニンの抗マラリア活性の主要なメカニズムです。 代わりに、デオキシアルテミシニンの生物学的効果は、抗炎症経路など、他の分子標的や経路を通じて媒介される可能性があります .
類似の化合物:
アルテミシニン: ペルオキシドブリッジを含み、強力な抗マラリア剤です。
10-デオキシアルテミシニン: ペルオキシドブリッジは保持されていますが、10位ケト基が欠けており、強力な抗マラリア効果を示しています.
ジヒドロアルテミシニン: 強力な抗マラリア活性を持つアルテミシニンの還元型です。
独自性: デオキシアルテミシニンは、ペルオキシドブリッジを欠いている点がユニークであり、アルテミシニンとその他の誘導体と比較して生物活性を大幅に変えます。 この構造的な違いにより、デオキシアルテミシニンは抗マラリア剤としての効果が低くなりますが、他の治療用途の可能性が開かれます .
生化学分析
Biochemical Properties
Deoxyartemisinin interacts with various biomolecules in its biochemical reactions. It has been shown to have no effect on membrane potential or reactive oxygen species (ROS) production in malarial mitochondria . This suggests that the endoperoxide bridge in Artemisinin, which is absent in Deoxyartemisinin, plays a crucial role in these interactions .
Cellular Effects
Deoxyartemisinin has been shown to have various effects on cells. It does not induce ROS production or functional toxicity in mitochondria, unlike Artemisinin . This suggests that the absence of the endoperoxide bridge in Deoxyartemisinin may influence its cellular effects.
Molecular Mechanism
The precise molecular mechanism of action of Deoxyartemisinin remains controversial . It is known that the absence of the endoperoxide bridge in Deoxyartemisinin results in it having no effect on membrane potential or ROS production in malarial mitochondria .
Temporal Effects in Laboratory Settings
It has been suggested that the absence of the endoperoxide bridge in Deoxyartemisinin may influence its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Deoxyartemisinin at different dosages in animal models have not been extensively studied. It has been shown that the oral bioavailability of Deoxyartemisinin is significantly lower than that of Artemisinin .
Metabolic Pathways
Deoxyartemisinin is involved in the same metabolic pathways as Artemisinin, as it is a derivative of this compound . The absence of the endoperoxide bridge in Deoxyartemisinin may influence its interactions with enzymes and cofactors in these pathways .
Transport and Distribution
It is known that Deoxyartemisinin lacks the endoperoxide bridge that is characteristic of Artemisinin , which may influence its transport and distribution.
Subcellular Localization
It is known that Deoxyartemisinin lacks the endoperoxide bridge that is characteristic of Artemisinin , which may influence its subcellular localization and activity.
準備方法
Synthetic Routes and Reaction Conditions: Deoxyartemisinin can be synthesized from artemisinin through a reduction process that removes the peroxide bridge. The reduction is typically carried out using reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the selective removal of the peroxide group .
Industrial Production Methods: Industrial production of deoxyartemisinin involves the extraction of artemisinin from Artemisia annua, followed by its chemical reduction. The process requires careful control of reaction conditions to maintain the integrity of the artemisinin structure while removing the peroxide bridge. Advances in biosynthesis using microorganisms like Escherichia coli and Saccharomyces cerevisiae have also been explored to produce artemisinin and its derivatives more efficiently .
化学反応の分析
反応の種類: デオキシアルテミシニンは、以下を含むさまざまな化学反応を起こします。
酸化: デオキシアルテミシニンは、異なる誘導体を形成するために酸化される可能性がありますが、ペルオキシドブリッジがないため、アルテミシニンと比較して酸化反応の種類が制限されます。
還元: デオキシアルテミシニンのさらなる還元は、より還元された誘導体の形成につながる可能性があります。
置換: デオキシアルテミシニンは、官能基が他の官能基で置換される置換反応を起こすことができ、新しい化合物の形成につながります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的に使用される還元剤です。
置換: ハロゲンやアルキル基など、目的の置換に応じてさまざまな試薬を使用できます。
形成される主な生成物: これらの反応から形成される主な生成物には、官能基が修飾されたさまざまなデオキシアルテミシニン誘導体があり、異なる生物活性を示す可能性があります .
4. 科学研究への応用
化学: 他のアルテミシニン誘導体や類似体の合成の前駆体として役立ちます。
生物学: デオキシアルテミシニンは、抗炎症作用と抗潰瘍作用を示しており、さらなる生物学的試験の候補となっています.
医学: アルテミシニンの強力な抗マラリア活性は欠けていますが、デオキシアルテミシニンの他の生物活性は、新しい治療薬の開発のための関心の対象となっています。
類似化合物との比較
Artemisinin: Contains a peroxide bridge and is a potent antimalarial agent.
10-Deoxoartemisinin: Retains the peroxide bridge but lacks the 10-position keto group, showing strong antimalarial effects.
Dihydroartemisinin: A reduced form of artemisinin with potent antimalarial activity.
Uniqueness: Deoxyartemisinin is unique in that it lacks the peroxide bridge, which significantly alters its biological activity compared to artemisinin and its other derivatives. This structural difference makes deoxyartemisinin less effective as an antimalarial agent but opens up potential for other therapeutic applications .
生物活性
Deoxyartemisinin, a derivative of artemisinin, has garnered attention for its biological activities, particularly in the context of antimicrobial and antimalarial properties. This article synthesizes current findings on the biological activity of deoxyartemisinin, including its mechanisms of action, efficacy in various studies, and potential applications.
Overview of Deoxyartemisinin
Deoxyartemisinin is primarily derived from Artemisia annua L., the plant source of artemisinin, which is widely used for treating malaria. The compound exhibits a range of biological activities, including antimicrobial effects against various pathogens.
Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) Studies
Recent research has demonstrated that deoxyartemisinin possesses significant antimicrobial properties. A study reported the following MIC values against Mycobacterium smegmatis:
Compound | MIC (µg/mL) |
---|---|
Deoxyartemisinin | 500 |
Artemisinic acid | 250 |
Synergistic combination (Deoxyartemisinin + Artemisinic acid) | 125 |
The combination of deoxyartemisinin with artemisinic acid showed a synergistic effect, reducing the MIC by fourfold when assessed using a checkerboard assay (FICI = 0.5) . This indicates that deoxyartemisinin can enhance the efficacy of other compounds against mycobacterial strains.
Mechanism of Action
The mechanism by which deoxyartemisinin exerts its antimicrobial effects appears to involve binding to specific mycobacterial targets. Computational docking studies have indicated that deoxyartemisinin binds effectively to several mycobacterial enzymes, including MtDprE1 and MtInhA, suggesting a potential pathway for its action against mycobacterial infections .
Antimalarial Activity
Deoxyartemisinin has also been evaluated for its antimalarial properties. A study conducted on Plasmodium falciparum demonstrated that deoxyartemisinin exhibits comparable antimalarial activity to artemisinin derivatives. The half-maximal inhibitory concentration (IC50) values for various derivatives are summarized below:
Compound | IC50 (nM) |
---|---|
Deoxyartemisinin | 6 - 223 |
Artemisinin | Similar range |
This suggests that deoxyartemisinin retains potent activity against malaria parasites and could be a viable candidate for further pharmacological development .
Anti-inflammatory and Other Biological Activities
Beyond its antimicrobial and antimalarial properties, deoxyartemisinin has been noted for anti-inflammatory and antiulcer activities. These effects may be attributed to its ability to modulate inflammatory pathways, although further research is needed to elucidate the specific mechanisms involved .
Case Studies and Research Findings
Case Study: Synergistic Effects with Other Compounds
In a notable case study involving the combination of deoxyartemisinin and artemisinic acid against Staphylococcus aureus, results indicated that the combination therapy significantly reduced bacterial viability compared to either compound alone. The study highlighted the importance of exploring combinations of natural products to enhance therapeutic efficacy .
Research Findings on Bioavailability
A comparative study on the oral bioavailability of artemisinin and its derivatives found that deoxyartemisinin exhibited favorable pharmacokinetic properties, suggesting it may be more effective when administered orally compared to other derivatives . Such findings are crucial for developing practical treatment regimens utilizing this compound.
特性
IUPAC Name |
(1S,4S,5R,8S,9R,12S,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGMLVQZBIKKMP-NNWCWBAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(O4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72826-63-2 | |
Record name | Deoxyartemisinin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72826-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxyartemisinin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072826632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-DEOXYARTEMISININ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J59T2407WZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Deoxyartemisinin lacks the endoperoxide bridge present in Artemisinin. [, , , ] This structural difference significantly impacts its antimalarial activity, making Deoxyartemisinin less potent than Artemisinin. [, , , ] While the peroxide bridge is considered crucial for Artemisinin's antimalarial action, Deoxyartemisinin may exert its effects through alternative mechanisms, warranting further investigation. []
A: Research suggests that mitochondria are a direct target of Artemisinin and its derivatives. [] These compounds, particularly those with the endoperoxide bridge, induce rapid reactive oxygen species (ROS) production in isolated yeast and malarial mitochondria but not in mammalian mitochondria, leading to mitochondrial dysfunction. [] This selective toxicity towards malarial mitochondria underscores the importance of this organelle in the antimalarial action of these compounds.
A: The molecular formula of Deoxyartemisinin is C15H24O4, and its molecular weight is 268.35 g/mol. []
A: Researchers employ a range of spectroscopic techniques to elucidate the structure of Deoxyartemisinin, including Infrared Spectroscopy (IR), Proton and Carbon-13 Nuclear Magnetic Resonance (1H and 13C NMR), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). [, , ]
A: Yes, several fungal strains, including Aspergillus flavus, Aspergillus niger, Cunninghamella elegans, and Mucor polymorphosporus, have been identified to biotransform Artemisinin into Deoxyartemisinin. [, , , , , , ] This microbial transformation offers a potentially sustainable and efficient approach for Deoxyartemisinin production.
A: Yes, computational techniques, including molecular docking and Comparative Molecular Field Analysis (CoMFA), have been employed to investigate Deoxyartemisinin and its derivatives. [, , , ] These studies provide insights into their potential interactions with target proteins and guide the design of novel analogues with improved activity.
A: Studies exploring the structure-activity relationship (SAR) of Deoxyartemisinin and its derivatives reveal that modifications at the C-9 position can significantly influence their antimalarial and antileishmanial properties. [, ] Specifically, substitutions at the C-9β position generally enhance activity compared to C-9α substitutions, suggesting the importance of spatial orientation for optimal target interactions.
A: Formulating Deoxyartemisinin presents challenges related to its inherent physicochemical properties. [, ] Strategies to enhance its stability, solubility, and bioavailability are crucial for developing effective pharmaceutical formulations. [, ] These strategies may include using different drug delivery systems, such as nanoparticles or liposomes, to protect the compound from degradation and improve its pharmacokinetic profile.
A: The oral bioavailability of Deoxyartemisinin (1.60 ± 0.317%) is significantly lower than that of Artemisinin (12.2 ± 0.832%). [] This difference highlights the impact of the endoperoxide bridge on absorption and underscores the need for alternative delivery strategies or structural modifications to improve the bioavailability of Deoxyartemisinin.
A: Both Artemisinin and Deoxyartemisinin undergo extensive metabolism, primarily in the liver. [, , , ] Common metabolic transformations include hydroxylation, deoxygenation, and glucuronidation. [, ] Understanding these metabolic pathways is crucial for optimizing drug efficacy and minimizing potential drug-drug interactions.
A: Deoxyartemisinin's activity has been evaluated against various targets using in vitro models. These include assays against Plasmodium falciparum to assess its antimalarial potential, as well as evaluations against tumor cell lines like EN2, A549, HCT116, and MCF7 to investigate its cytotoxic effects. [, , ] These in vitro studies provide valuable insights into the compound's biological activity and guide further research in specific therapeutic areas.
A: Studies in rats have shown that administering Artemisinin as part of dried leaves of Artemisia annua (DLA) significantly enhances its bioavailability compared to delivering pure Artemisinin. [] This suggests that other phytochemicals present in DLA may inhibit the first-pass metabolism of Artemisinin, leading to higher concentrations of the active compound reaching the systemic circulation.
A: Researchers commonly utilize High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as fluorescence detection or mass spectrometry (MS), to quantify Deoxyartemisinin and its metabolites in various matrices. [, , , , ] Gas Chromatography-Mass Spectrometry (GC-MS) is also employed for the identification and quantification of these compounds in biological samples. [, , , ]
A: While Deoxyartemisinin demonstrates lower antimalarial potency compared to Artemisinin, it may present advantages in terms of stability and potentially lower production costs. [, , , ] Further research is necessary to fully explore its therapeutic potential and evaluate its suitability as an alternative to Artemisinin, considering factors like efficacy, safety, and cost-effectiveness.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。